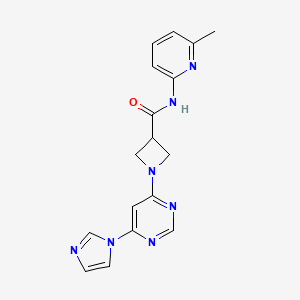![molecular formula C18H15NO5S2 B2805919 Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-04-6](/img/structure/B2805919.png)
Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H15NO5S2 . It has an average mass of 389.445 Da and a monoisotopic mass of 389.039154 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring sulfamoylated at the 1-position and carboxylated at the 2-position. The sulfamoyl group is further substituted with a 4-acetylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H15NO5S2 and a molecular weight of 389.44 .Scientific Research Applications
Facile Synthesis Routes
A study outlines a general method to synthesize benzofurans and benzothiophenes, which could be related to the synthesis of Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. The method involves reacting trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, showcasing broad functional group tolerance (Sheng et al., 2014).
Structural and Electrochemical Insights
The electrochemical behavior of various benzothiophene carboxylates, including their reduction and dimer products, was explored. Notably, the reduction process of methyl 3-halo-1-benzothiophene-2-carboxylates in anhydrous dimethylformamide follows an electron-chemical step-electron mechanism, offering insights into the electrochemical properties of related compounds (Rejňák et al., 2004).
Crystallographic Analysis
Crystallographic studies of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveal a structure with a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, offering a basis for understanding the molecular structure and potential interactions of similar compounds (Vasu et al., 2004).
properties
IUPAC Name |
methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-11(20)12-7-9-13(10-8-12)19-26(22,23)17-14-5-3-4-6-15(14)25-16(17)18(21)24-2/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIJAXISYRPYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)
![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)

![methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805839.png)

![Benzyl 2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)acetate](/img/structure/B2805842.png)

![(1-Adamantan-1-YL-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine hydrochloride](/img/structure/B2805844.png)
![ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805845.png)
![(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2805846.png)


![4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B2805854.png)
